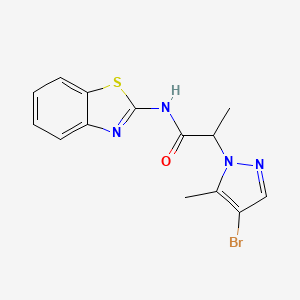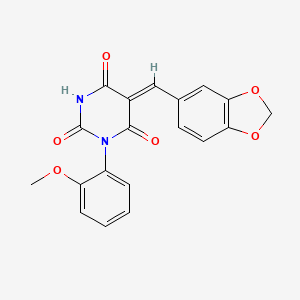
N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide
Vue d'ensemble
Description
N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide, also known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BBP is a small molecule inhibitor that targets the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in a variety of cellular processes such as cell differentiation, proliferation, and apoptosis.
Mécanisme D'action
N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide inhibits the activity of GSK-3β by binding to its ATP-binding site. This results in the downregulation of various downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis. N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has also been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell growth and differentiation.
Biochemical and physiological effects:
N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and bipolar disorder. N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has been shown to have good selectivity and potency against GSK-3β. However, there are some limitations to using N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide in lab experiments. N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has poor solubility in aqueous solutions, which can limit its bioavailability. N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide can also have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide. One direction is to optimize the synthesis and formulation of N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide to improve its pharmacokinetic properties. Another direction is to study the efficacy of N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide in animal models of various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Further studies are also needed to elucidate the downstream signaling pathways that are affected by N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide and to identify potential biomarkers of N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide activity. Finally, the development of N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide derivatives with improved selectivity and potency could lead to the discovery of novel therapeutics for various diseases.
Applications De Recherche Scientifique
N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of GSK-3β, which is involved in the pathogenesis of various diseases such as Alzheimer's disease, bipolar disorder, and cancer. N-1,3-benzothiazol-2-yl-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-bromo-5-methylpyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4OS/c1-8-10(15)7-16-19(8)9(2)13(20)18-14-17-11-5-3-4-6-12(11)21-14/h3-7,9H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMDAPZMTBXBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NC2=NC3=CC=CC=C3S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4738002.png)
![2-ethoxy-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B4738003.png)
![methyl 4,5-dimethyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4738022.png)
![N-1H-indazol-6-yl-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4738030.png)
![7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4738031.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4738034.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide](/img/structure/B4738040.png)

![5-[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4738056.png)

![(2,6-dichloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4738062.png)
![3-[3-(4-chlorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4738080.png)
![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-propyl-2,4-thiophenedicarboxylate](/img/structure/B4738084.png)
![isopropyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4738090.png)